Dinoseb is a known inhibitor of cellular respiration, disrupting energy production within cells. Research studies investigate its toxicological effects on various organisms, including plants, animals, and humans. These studies aim to understand the mechanisms of dinoseb poisoning and develop methods for its detection and treatment [].
Dinoseb's persistence in the environment is another area of scientific research. Studies examine how dinoseb degrades in soil and water, its potential for bioaccumulation in the food chain, and its impact on soil microbial communities []. This research helps assess the environmental risks associated with past dinoseb use and informs future remediation efforts.
Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is an organic compound with the molecular formula C10H12N2O5. It appears as orange crystals with a pungent odor and is primarily recognized for its historical use as a herbicide and insecticide. Dinoseb belongs to the dinitrophenol family, which is characterized by its ability to uncouple oxidative phosphorylation in biological systems, leading to increased metabolic activity and energy expenditure .
Dinoseb acts as a non-selective herbicide by disrupting cellular respiration in plants []. It inhibits an enzyme complex called ATP synthase, which is crucial for the production of adenosine triphosphate (ATP), the primary energy currency in cells []. This disrupts energy production within the plant, leading to cell death and weed control.
Dinoseb is a highly toxic compound and poses significant safety hazards.
Dinoseb is a powerful oxidizing agent and exhibits notable reactivity under certain conditions. It decomposes upon heating, producing toxic fumes including nitrogen oxides. The compound does not react rapidly with air or water but can be ignited easily when dry, posing significant fire hazards . In alkaline solutions, dinoseb is susceptible to decomposition when exposed to ultraviolet radiation .
Dinoseb has been shown to disrupt cellular energy production by uncoupling oxidative phosphorylation, which inhibits the synthesis of adenosine triphosphate. This mechanism can lead to increased metabolic rates and has been linked to various health effects, including toxicity at low exposure levels. Short-term exposure can cause symptoms such as sweating, headaches, and confusion, while long-term exposure may result in more severe health issues like loss of body weight and reproductive harm .
The synthesis of dinoseb typically involves nitration of phenolic compounds followed by alkylation. A common method includes the nitration of sec-butylphenol to introduce the dinitro groups at the 4 and 6 positions. This process requires careful control of reaction conditions to avoid excessive nitration or degradation of the product .
Research indicates that dinoseb interacts adversely with various biological systems due to its toxicological properties. Studies have shown that it can affect energy production pathways in cells, potentially leading to harmful effects on growth and reproduction in both terrestrial and aquatic organisms .
Dinoseb shares structural similarities with other dinitrophenol compounds, which also possess herbicidal properties but may differ in their toxicity profiles and applications. Below are some similar compounds:
Compound Name | CAS Number | Unique Properties |
---|---|---|
2,4-Dinitrophenol | 51-28-5 | Used historically as a pesticide; less toxic than dinoseb. |
2-Methyl-4,6-dinitrophenol | 119-26-6 | Similar herbicidal activity; lower environmental persistence. |
2-Nitro-4-(sec-butyl)phenol | 88-85-7 | Similar structure; different biological activity profile. |
Dinoseb's unique combination of high toxicity and effectiveness as an herbicide distinguishes it from similar compounds. Its specific mechanism of action—uncoupling oxidative phosphorylation—sets it apart in terms of biological impact.
Liquid chromatography with tandem mass spectrometry has emerged as the primary analytical technique for dinoseb quantification in agricultural matrices, offering exceptional sensitivity and selectivity [1] [2]. The development of robust LC-MS/MS protocols requires systematic optimization of chromatographic separation, mass spectrometric detection parameters, and sample preparation procedures.
The chromatographic separation of dinoseb is typically achieved using reversed-phase liquid chromatography with C18 stationary phases [1] [3]. Optimal mobile phase compositions consist of methanol and water containing 0.005% volume per volume acetic acid in a ratio of 19:1, which provides adequate retention and peak shape for dinoseb analysis [1]. Alternative mobile phase systems utilizing acetonitrile and water with ammonium acetate buffers have demonstrated comparable performance, particularly when gradient elution programs are employed [2] [4].
Column selection plays a critical role in method performance, with various C18 chemistries showing different selectivity patterns. The Agilent ZORBAX Eclipse Plus C18 high definition column has demonstrated exceptional performance for dinoseb analysis, providing sharp peak shapes and reproducible retention times [3]. Column dimensions of 150 millimeters length with 2.7 micrometer particle size offer optimal balance between resolution and analysis time [5].
Mass spectrometric detection of dinoseb is optimally performed using negative ion electrospray ionization mode, which provides enhanced sensitivity for this phenolic compound [1] [2] [3]. The molecular ion of dinoseb produces characteristic fragmentation patterns that enable selective detection and confirmation. Multiple reaction monitoring transitions are established by selecting the deprotonated molecular ion at mass-to-charge ratio 239 as the precursor ion, with product ions at mass-to-charge ratios 209, 191, and 163 serving as quantifier and qualifier transitions [1] [6].
Optimized source parameters include curtain gas flow rates of 35 liters per minute, ion spray voltage of -4500 volts, and source temperature of 450 degrees Celsius. Collision energies are individually optimized for each transition, typically ranging from 15 to 35 electron volts depending on the specific product ion [6]. These parameters ensure maximum sensitivity while maintaining adequate signal-to-noise ratios for quantitative analysis.
Comprehensive method validation demonstrates that LC-MS/MS protocols achieve limits of quantification as low as 0.001 micrograms per gram for dinoseb in agricultural matrices [1]. Linearity is established across concentration ranges from 0.0005 to 0.04 micrograms per milliliter, with correlation coefficients exceeding 0.995 [1]. Recovery studies conducted on twenty different agricultural product types show average recoveries ranging from 77 to 111 percent, with relative standard deviations between 2 and 15 percent [1].
Matrix effects evaluation reveals that ion suppression or enhancement can occur depending on the specific agricultural matrix analyzed [7] [8]. Proper sample preparation and the use of isotopically labeled internal standards effectively compensate for these matrix effects, ensuring accurate quantification across diverse sample types [7].
Fourier transform infrared spectroscopy provides unique capabilities for studying dinoseb interactions with environmental surfaces and matrices [9]. The characteristic vibrational modes of dinoseb, particularly the asymmetric and symmetric nitro group stretching frequencies, serve as distinctive spectroscopic signatures for identification and quantification purposes [9].
The asymmetric nitro stretching vibration occurs at approximately 1535 wavenumbers, while the symmetric nitro stretch appears near 1350 wavenumbers [9]. These vibrational frequencies are sensitive to the chemical environment, shifting in response to interactions with soil minerals, exchangeable cations, and organic matter components [9]. Quantum chemical calculations predict red-shifts of the asymmetric nitro band and blue-shifts of the symmetric nitro modes upon coordination with metal cations [9].
Quantitative FTIR analysis employs a modified form of Beer's law to establish calibration relationships between peak intensities and dinoseb concentrations [9]. The molar absorptivity value for dinoseb sorbed to smectite clay minerals is determined to be 1.43 × 10^7 square centimeters per mole, consistent with literature values for nitroaromatic compounds [9]. Detection limits using FTIR methodology reach approximately 5 micrograms dinoseb per gram of clay matrix [9].
Ultraviolet-visible spectrophotometry offers rapid screening capabilities for dinoseb analysis, with maximum absorption occurring at 375 nanometers [10]. This wavelength corresponds to the π to π* electronic transition of the dinitrophenol chromophore, providing selective detection in aqueous matrices [10].
Sample preparation for UV-visible analysis typically involves simple dilution procedures, making this technique attractive for rapid field screening applications [11]. Detection limits range from 0.02 to 0.05 micrograms per liter in clean aqueous matrices, though selectivity limitations restrict applications to relatively simple sample types [11].
Spectrophotometric methods demonstrate excellent linearity across concentration ranges relevant to environmental monitoring, with correlation coefficients exceeding 0.999 for properly prepared standard solutions [12]. The technique proves particularly valuable for monitoring photodegradation kinetics and environmental fate studies where continuous monitoring capabilities are required [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dinoseb and its metabolites in biological and environmental systems [13] [14]. Proton NMR spectroscopy enables identification of metabolic perturbations induced by dinoseb exposure in aquatic organisms, revealing changes in energy metabolism pathways [14].
Carbon-13 NMR spectroscopy offers detailed structural information about dinoseb transformation products formed during environmental degradation processes [13]. The technique proves particularly valuable for studying dinoseb interactions with soil organic matter, providing insights into binding mechanisms and environmental persistence [13].
Phosphorus-31 NMR spectroscopy has demonstrated utility for assessing dinoseb toxicity effects on cellular energy metabolism, detecting decreases in adenosine triphosphate and phosphocreatine concentrations in exposed organisms [14] [15]. This approach enables real-time monitoring of metabolic effects without invasive sampling procedures [14].
Comprehensive quality control protocols for dinoseb analysis in agricultural products must address accuracy, precision, specificity, linearity, and robustness parameters according to international validation guidelines [16]. Full validation encompasses multiple analytical runs performed over extended time periods to establish method reliability under routine operating conditions [16].
Precision evaluation encompasses both repeatability and intermediate precision components [16]. Repeatability is assessed through replicate analyses performed within single analytical runs, while intermediate precision accounts for day-to-day, analyst-to-analyst, and instrument-to-instrument variations [16]. Acceptance criteria for precision typically require relative standard deviations not exceeding 15 percent at concentration levels above the limit of quantification [1] [18].
Sample preparation procedures require rigorous quality control measures to ensure consistent extraction efficiency and minimize analytical bias [17] [19]. Method blanks are analyzed with each sample batch to monitor background contamination and verify the absence of analytical interferences [17] [20].
Matrix spike samples are prepared by fortifying representative sample matrices with known amounts of dinoseb prior to extraction [1] [17]. Recovery acceptance criteria typically range from 70 to 120 percent, though wider ranges may be acceptable if bias is consistent and correction factors are applied [1] [7]. Matrix spike duplicate analyses assess extraction precision, with relative percent differences generally required to be less than 20 percent [20].
Surrogate standards are added to all samples prior to extraction to monitor method performance and account for matrix-specific effects [21] [22]. Commonly used surrogates include structurally similar compounds such as 2,4-dichlorophenol or other nitrophenol derivatives that exhibit similar extraction and cleanup behavior to dinoseb [21].
Instrumental quality control encompasses calibration verification, system suitability testing, and continuing calibration checks performed throughout analytical sequences [20] [23]. Initial calibration curves are established using minimum five concentration levels spanning the analytical range, with correlation coefficients required to exceed 0.995 [20].
Calibration verification standards prepared from independent stock solutions are analyzed at the beginning of each analytical sequence to confirm instrument performance [20]. Acceptance criteria require measured concentrations to fall within 15 percent of expected values for continued sample analysis [20].
Continuing calibration verification standards are analyzed at regular intervals throughout analytical sequences, typically after every 20 samples or every 12 hours of operation [20] [24]. Retention time stability is monitored to ensure chromatographic consistency, with acceptance windows typically set at ±0.4 percent for gas chromatographic methods and ±2.5 percent for liquid chromatographic methods [20].
Comprehensive documentation systems ensure traceability and enable retrospective data evaluation [25]. All analytical results undergo systematic data review procedures that evaluate compliance with established quality control criteria before final reporting [25].
Quality control data evaluation includes assessment of calibration curve performance, recovery data trends, and control chart analysis for systematic bias detection [25] [23]. Non-conforming results trigger investigation procedures to identify root causes and implement corrective actions [25].
Laboratory control samples are analyzed with each analytical batch to demonstrate method performance in clean matrix conditions [20] [23]. These samples serve as independent verification of analytical capability and provide early warning of systematic analytical problems [20].
Regular participation in proficiency testing programs provides external verification of analytical competence and enables comparison with other laboratories analyzing similar sample types [7] [8]. Proficiency testing results are evaluated using statistical criteria to identify potential analytical bias or precision problems requiring corrective action [7].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard